2-(4-tert-butylphenoxy)-N-(2-phenylphenyl)acetamide
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Overview
Description
2-(4-tert-butylphenoxy)-N-(2-phenylphenyl)acetamide is an organic compound that features a tert-butyl group attached to a phenoxy moiety, which is further connected to an acetamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-tert-butylphenoxy)-N-(2-phenylphenyl)acetamide typically involves the following steps:
Formation of 4-tert-butylphenol: This can be achieved through the alkylation of phenol with isobutylene in the presence of an acid catalyst.
Synthesis of 4-tert-butylphenoxyacetic acid: The 4-tert-butylphenol is reacted with chloroacetic acid under basic conditions to form 4-tert-butylphenoxyacetic acid.
Amidation Reaction: The 4-tert-butylphenoxyacetic acid is then reacted with 2-phenylaniline in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to maximize yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-(4-tert-butylphenoxy)-N-(2-phenylphenyl)acetamide can undergo various types of chemical reactions, including:
Oxidation: The phenoxy moiety can be oxidized to form quinone derivatives.
Reduction: The acetamide group can be reduced to form corresponding amines.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
Oxidation: Quinone derivatives.
Reduction: Amines.
Substitution: Halogenated or nitrated phenyl derivatives.
Scientific Research Applications
2-(4-tert-butylphenoxy)-N-(2-phenylphenyl)acetamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(4-tert-butylphenoxy)-N-(2-phenylphenyl)acetamide involves its interaction with specific molecular targets and pathways. The phenoxy and acetamide groups can interact with enzymes and receptors, potentially inhibiting or modulating their activity. The exact molecular targets and pathways would depend on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
2-tert-Butyl-4-(2-phenylpropan-2-yl)phenol: Similar in structure but lacks the acetamide group.
2-(2-Hydroxyphenyl)-2H-benzotriazoles: Contains a phenolic group and is used as a UV absorber.
Uniqueness
2-(4-tert-butylphenoxy)-N-(2-phenylphenyl)acetamide is unique due to the presence of both the tert-butylphenoxy and acetamide groups, which confer distinct chemical and biological properties. This combination of functional groups allows for a wide range of applications and reactivity patterns not seen in similar compounds.
Properties
IUPAC Name |
2-(4-tert-butylphenoxy)-N-(2-phenylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25NO2/c1-24(2,3)19-13-15-20(16-14-19)27-17-23(26)25-22-12-8-7-11-21(22)18-9-5-4-6-10-18/h4-16H,17H2,1-3H3,(H,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KZTZFMBCUUSCQM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)OCC(=O)NC2=CC=CC=C2C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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